3-Cyclopropyl-4-fluorobenzamide

Description

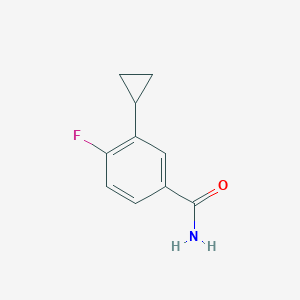

3-Cyclopropyl-4-fluorobenzamide is an aromatic amide derivative characterized by a benzamide core substituted with a cyclopropyl group at the 3-position and a fluorine atom at the 4-position of the benzene ring. This compound belongs to the broader class of organic amides, which are pivotal in medicinal chemistry and materials science due to their stability and hydrogen-bonding capabilities. The cyclopropyl group introduces steric and electronic effects, while the fluorine atom enhances electronegativity and metabolic stability.

Properties

CAS No. |

1063733-88-9 |

|---|---|

Molecular Formula |

C10H10FNO |

Molecular Weight |

179.19 g/mol |

IUPAC Name |

3-cyclopropyl-4-fluorobenzamide |

InChI |

InChI=1S/C10H10FNO/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H2,12,13) |

InChI Key |

APDOBYXPOOSGDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(=O)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Cyclopropylbenzoic Acid

- Functional Group : Carboxylic acid (-COOH) instead of amide (-CONH₂).

- Key Differences : The carboxylic acid group increases polarity and acidity (pKa ~4-5) compared to the neutral amide. This impacts solubility and reactivity, making it more suitable for salt formation or esterification.

- Source : Listed alongside 3-Cyclopropyl-4-fluorobenzamide in Biopharmacule’s catalog .

3-Amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

3-Cyclopentylpropionyl Chloride

- Functional Group : Acyl chloride (-COCl) instead of amide.

- Key Differences : Acyl chlorides are highly reactive in nucleophilic acyl substitution reactions, unlike the stable amide. The cyclopentyl group (vs. cyclopropyl) reduces ring strain, altering steric interactions .

Physicochemical and Application Comparisons

- Solubility : The amide and sulfonamide derivatives exhibit moderate solubility in polar solvents due to hydrogen bonding, whereas the carboxylic acid is more water-soluble at physiological pH.

- Reactivity : 3-Cyclopropyl-4-fluorobenzamide’s amide group is less reactive than the acyl chloride but more hydrolytically stable than the sulfonamide.

- Biological Relevance : Sulfonamides (e.g., the analog in ) are historically significant in antibiotics, while benzoic acid derivatives often serve as synthetic intermediates .

Table 1: Comparative Analysis of 3-Cyclopropyl-4-fluorobenzamide and Structural Analogs

Preparation Methods

Reaction Overview

The most efficient method involves activating 3-cyclopropyl-4-fluorobenzoic acid with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF) (Figure 1).

Reaction Conditions

Workup and Yield

The crude product precipitates upon water addition, followed by trituration with petroleum ether/ethyl acetate to yield 93.3% pure 3-cyclopropyl-4-fluorobenzamide.

Advantages

-

High yield and purity.

-

Mild temperatures (10°C).

Limitations

-

Requires costly HATU.

-

DMF necessitates careful removal.

Acid Chloride Route

Synthesis of Acid Chloride

3-Cyclopropyl-4-fluorobenzoic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride in dichloromethane (DCM) with catalytic DMF (Figure 2).

Reaction Conditions

Amide Formation

The acid chloride reacts with cyclopropylamine in DCM with triethylamine as a base.

Reaction Conditions

Yield and Purity

This method achieves 85–90% yield with crystallization from hexane/ethyl acetate.

Advantages

-

Cost-effective reagents.

-

Scalable for industrial production.

Limitations

-

Requires handling corrosive chlorinating agents.

Alternative Synthesis via Suzuki Coupling

Preparation of 3-Cyclopropyl-4-fluorobenzoic Acid

When the acid is unavailable, it can be synthesized via Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzoic acid with cyclopropylboronic acid (Figure 3).

Reaction Conditions

Hydrolysis to Acid

The ester intermediate is hydrolyzed with NaOH in methanol/water to yield 3-cyclopropyl-4-fluorobenzoic acid.

Yield : 75–80% after purification.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| HATU-Mediated Coupling | 93.3% | High | Moderate | >95% |

| Acid Chloride Route | 85–90% | Low | High | >90% |

| Suzuki Coupling Pathway | 75–80% | Moderate | Low | >85% |

Key Observations

-

HATU-mediated coupling is optimal for small-scale, high-purity synthesis.

-

Acid chloride route is preferable for industrial-scale production due to lower reagent costs.

-

Suzuki coupling is a viable alternative if the acid is unavailable but requires multi-step synthesis.

Q & A

Q. What are the standard synthetic routes for 3-Cyclopropyl-4-fluorobenzamide?

A common methodology involves coupling cyclopropylamine with 4-fluorobenzoic acid derivatives. For example, carbodiimide-based coupling agents (e.g., EDCI or DCC) with HOBt as an activating agent in anhydrous DMF or dichloromethane can yield the target compound. Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. How can the structural identity of 3-Cyclopropyl-4-fluorobenzamide be confirmed?

Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : H and C NMR to verify cyclopropyl and fluorobenzamide moieties.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure to validate spatial arrangement (e.g., as demonstrated for analogous N-cyclohexyl benzamides) .

Q. What analytical methods ensure purity of 3-Cyclopropyl-4-fluorobenzamide?

Purity is assessed via:

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient).

- Melting point analysis : Compare observed values with literature data.

- Elemental analysis : Validate C, H, N, and F content against theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Employ Design of Experiments (DOE) to systematically test variables:

- Catalysts : Compare EDCI, DCC, or newer alternatives like COMU.

- Solvents : Evaluate polar aprotic solvents (DMF, THF) versus dichloromethane.

- Temperature : Optimize between 0°C and room temperature. Tabulate results to identify ideal conditions (e.g., 85% yield in DMF at 25°C with EDCI/HOBt) .

Q. How to resolve discrepancies in enzyme inhibition data for this compound?

Contradictions may arise from assay variability. Mitigate by:

Q. Which biochemical pathways are affected by 3-Cyclopropyl-4-fluorobenzamide?

Fluorinated benzamides often target bacterial lipid biosynthesis pathways. Specifically, this compound may inhibit acps-pptase , an enzyme critical for fatty acid synthesis in bacteria. Validate via:

Q. What computational strategies predict target interactions?

Use molecular docking (e.g., AutoDock Vina) with PubChem-derived 3D structures to model binding to bacterial enzymes. Refine predictions with MD simulations (GROMACS) to assess stability of ligand-enzyme complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.